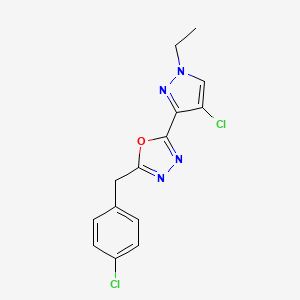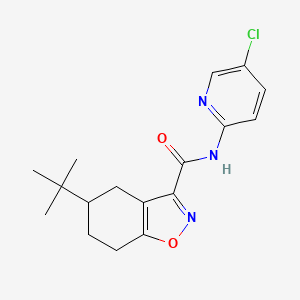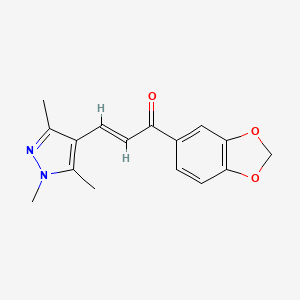![molecular formula C10H12BrN3O2S2 B14927628 5-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B14927628.png)
5-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene sulfonamide group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Sulfonamide Formation: The thiophene sulfonamide group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonamide group.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, potentially leading to dehalogenation or reduction to amines.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene sulfonamide.
Reduction: Reduced forms of the sulfonamide or dehalogenated products.
Substitution: Substituted derivatives where the bromine atom is replaced by a nucleophile.
Wissenschaftliche Forschungsanwendungen
5-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s diverse functional groups make it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Its biological activity can be explored for potential antimicrobial, anti-inflammatory, or anticancer properties.
Wirkmechanismus
The mechanism of action of 5-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1,3-dimethyl-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the thiophene sulfonamide group.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Contains a pyrazole ring and a thiourea group but differs in the overall structure.
Uniqueness
The uniqueness of 5-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE lies in its combination of a brominated pyrazole ring and a thiophene sulfonamide group. This combination provides a unique set of chemical properties and biological activities that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C10H12BrN3O2S2 |
|---|---|
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
5-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H12BrN3O2S2/c1-7-8(6-14(2)13-7)5-12-18(15,16)10-4-3-9(11)17-10/h3-4,6,12H,5H2,1-2H3 |
InChI-Schlüssel |
RRBWRQHGFNTWHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CNS(=O)(=O)C2=CC=C(S2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14927545.png)
![N-(2-fluoro-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927555.png)
![3,6-dicyclopropyl-N-(4-methoxy-2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927557.png)
![N-(3-acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927562.png)


![2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B14927592.png)
![1-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927605.png)
![Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14927612.png)
![(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B14927613.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14927614.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14927624.png)

![N-(2-fluoro-5-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927635.png)
